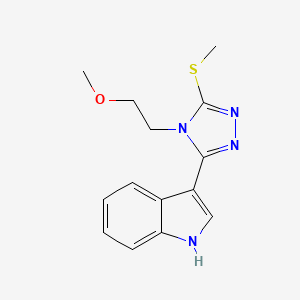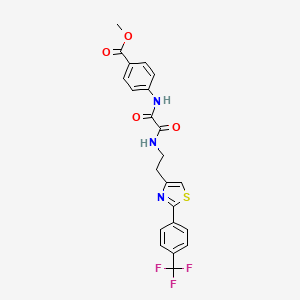![molecular formula C23H17NO5 B11251605 4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B11251605.png)
4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex molecular structure, which includes a chromen-2-one core substituted with a methyl group, a nitrobenzyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the substituents. The reaction conditions often include the use of anhydrous solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
For example, the synthesis might begin with the alkylation of 7-hydroxy-4-methylcoumarin using propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone. This intermediate can then undergo further reactions to introduce the nitrobenzyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromen-2-one core can be hydrogenated to form dihydro derivatives.
Substitution: The phenyl and nitrobenzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its chromen-2-one core.
Medicine: Research is ongoing into its potential as an anti-cancer agent, given the biological activity of chromen-2-one derivatives.
Industry: It may be used in the development of new materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, potentially inhibiting their activity. The nitrobenzyl group may also play a role in its biological activity, possibly through redox reactions that generate reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chromen-2-one derivatives such as:
- 4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- 3-phenyl-6-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
Uniqueness
What sets 4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of a methyl group, nitrobenzyl group, and phenyl group on the chromen-2-one core provides unique properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C23H17NO5 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
4-methyl-6-[(4-nitrophenyl)methoxy]-3-phenylchromen-2-one |
InChI |
InChI=1S/C23H17NO5/c1-15-20-13-19(28-14-16-7-9-18(10-8-16)24(26)27)11-12-21(20)29-23(25)22(15)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Clave InChI |
UIQHVFIAFNTCIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Naphthalen-1-YL)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11251524.png)

![N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B11251547.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11251554.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11251556.png)

![N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline](/img/structure/B11251563.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11251572.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B11251578.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251583.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2,4-dimethylaniline](/img/structure/B11251587.png)
![3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B11251600.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11251606.png)
![N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11251613.png)
